molecular formula C7H14ClN B2664494 6-Methyl-3-azabicyclo[4.1.0]heptane hydrochloride CAS No. 910789-29-6

6-Methyl-3-azabicyclo[4.1.0]heptane hydrochloride

Cat. No. B2664494
CAS RN: 910789-29-6
M. Wt: 147.65
InChI Key: UNHFVFOXVWNVDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Methyl-3-azabicyclo[4.1.0]heptane hydrochloride” is a chemical compound with the CAS Number: 910789-29-6 . It has a molecular weight of 147.65 and its IUPAC name is 6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride . The compound is a solid and is pale-yellow to yellow-brown in color .


Molecular Structure Analysis

The InChI code for “6-Methyl-3-azabicyclo[4.1.0]heptane hydrochloride” is 1S/C7H13N.ClH/c1-7-2-3-8-5-6(7)4-7;/h6,8H,2-5H2,1H3;1H . This code provides a standardized way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“6-Methyl-3-azabicyclo[4.1.0]heptane hydrochloride” is a solid compound . It has a molecular weight of 147.65 . The compound is pale-yellow to yellow-brown in color . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of azabicyclo compounds, including 6-Methyl-3-azabicyclo[4.1.0]heptane hydrochloride, has been a subject of interest due to their complex structure and potential applications. One study describes a facile route to 6-substituted 2-azabicyclo[2.2.1]heptanes via a novel tricyclic system, highlighting the chemical properties and synthesis techniques of similar compounds (Portoghese & Sepp, 1973). Another research effort presented a novel multicomponent cascade reaction leading to the formation of a strained 3-azabicyclo[3.2.0]heptane derivative, underlining the diastereoselective nature of these reactions and their importance in pharmacophore development (Kriis et al., 2010).

Drug Discovery and Pharmacophore Development

Azabicyclo compounds serve as critical pharmacophores in drug discovery. The synthesis of 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane was reported, indicating its role as a potent and selective triple reuptake inhibitor with excellent bioavailability and brain penetration. This research highlights the compound's in vitro potency and selectivity at serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT), providing insights into its potential therapeutic applications (Micheli et al., 2010).

Building Blocks in Medicinal Chemistry

Azabicyclo compounds, including derivatives of 6-Methyl-3-azabicyclo[4.1.0]heptane hydrochloride, are valuable building blocks in medicinal chemistry. For instance, the practical synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane hydrotosylate, a novel morpholine-based building block, showcases the use of bicyclic morpholines in medicinal chemistry research. These compounds are of interest as morpholine isosteres due to their similar lipophilicity and achiral properties, indicating the versatility of azabicyclo compounds in the design of new pharmaceuticals (Walker et al., 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statement is P261 . More safety information can be found in the MSDS .

properties

IUPAC Name

6-methyl-3-azabicyclo[4.1.0]heptane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-7-2-3-8-5-6(7)4-7;/h6,8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHFVFOXVWNVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCNCC1C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-3-azabicyclo[4.1.0]heptane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.